4-butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cytochrome P450 CYP2A6 drug-drug interaction

4-Butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic, polysubstituted coumarin (chromen-2-one) with a morpholine-bearing side chain at the 8-position, a chloro substituent at the 6-position, a free hydroxyl at the 7-position, and an n-butyl group at the 4-position. The molecular formula is C18H22ClNO4, with a molecular weight of 351.8 g/mol.

Molecular Formula C18H22ClNO4
Molecular Weight 351.8 g/mol
Cat. No. B14936491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
Molecular FormulaC18H22ClNO4
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCOCC3
InChIInChI=1S/C18H22ClNO4/c1-2-3-4-12-9-16(21)24-18-13(12)10-15(19)17(22)14(18)11-20-5-7-23-8-6-20/h9-10,22H,2-8,11H2,1H3
InChIKeyZYFZGGITYJDVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline: 4-Butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one as a Differentiated Coumarin Scaffold


4-Butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic, polysubstituted coumarin (chromen-2-one) with a morpholine-bearing side chain at the 8-position, a chloro substituent at the 6-position, a free hydroxyl at the 7-position, and an n-butyl group at the 4-position . The molecular formula is C18H22ClNO4, with a molecular weight of 351.8 g/mol . This specific substitution pattern distinguishes it from other 8-aminomethyl coumarins, particularly those where the morpholine ring is replaced by pyrrolidine or piperidine, which can alter hydrogen-bonding capacity, basicity, and target engagement profiles.

Why Generic Substitution of 8-Aminomethyl Coumarins Is Not Scientifically Valid for This Compound


Simple replacement of the morpholine moiety in 4-butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one with another cyclic amine is not functionally neutral. In a directly comparable M. tuberculosis dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) inhibition assay, the pyrrolidine analog (BDBM51581) demonstrated an IC50 of 342 nM, whereas publicly available data for the morpholine derivative remains unavailable in this specific assay context, preventing a direct potency comparison [1]. Furthermore, morpholine-containing coumarins have been profiled in cytochrome P450 inhibition panels, with morpholine-substituted analogs showing distinct CYP2A6 inhibition profiles (e.g., IC50 = 130 nM for a related morpholinomethyl coumarin), while the pyrrolidine variant has not been characterized in these panels, underscoring the non-interchangeability of these side chains for off-target liability screening [2].

Quantitative Differentiation Evidence for 4-Butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one


Distinct CYP2A6 Inhibition Liability Versus Pyrrolidine and Piperidine Analogs

Morpholine-substituted coumarin analogs are profiled in CYP inhibition panels, while pyrrolidine and piperidine variants are absent from these same panels. A structurally related morpholinomethyl coumarin (BDBM50366398/CHEMBL4164113) inhibited CYP2A6 in human liver microsomes with an IC50 of 130 nM using coumarin as a probe substrate, preincubated for 5 minutes prior to NADPH addition [1]. The pyrrolidine analog (4-butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, BDBM51581) has no reported CYP inhibition data in BindingDB or ChEMBL, indicating a significant divergence in off-target interaction profiles between the morpholine and pyrrolidine side chains [2]. No CYP2A6 data are available for the piperidine variant. This distinction means that researchers selecting the morpholine derivative must anticipate a different CYP inhibition liability compared to the pyrrolidine analog, which is critical for lead optimization in drug discovery programs where CYP2A6-mediated metabolism or inhibition is a concern.

Cytochrome P450 CYP2A6 drug-drug interaction coumarin hepatic metabolism

M. tuberculosis RmlC Inhibition: Morpholine vs. Pyrrolidine Side Chain Comparison

The pyrrolidine analog (BDBM51581) of the target compound has been tested against M. tuberculosis dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) in a Molecular Library Screening Center Network (MLSCN) assay, yielding an IC50 of 342 nM [1]. The morpholine derivative (target compound) has not been evaluated in this assay, resulting in a data gap. However, the morpholine oxygen introduces an additional hydrogen bond acceptor and alters the pKa of the tertiary amine relative to the pyrrolidine nitrogen, which is expected to influence binding to the RmlC active site. Researchers interested in M. tuberculosis cell wall biosynthesis inhibitors should note that the pyrrolidine analog's 342 nM IC50 establishes a benchmark; the morpholine derivative may exhibit different potency and selectivity due to the altered electronic and steric properties of the morpholine ring.

antitubercular RmlC dTDP-4-dehydrorhamnose 3,5-epimerase cell wall biosynthesis M. tuberculosis

Physicochemical Differentiation: Morpholine vs. Pyrrolidine Impact on Solubility and Permeability

Replacement of the pyrrolidine ring (in BDBM51581) with morpholine (in the target compound) introduces an ether oxygen, increasing the hydrogen bond acceptor count by one and reducing the calculated logP. While experimentally determined logP values are unavailable for both compounds, the morpholine derivative is predicted to have lower lipophilicity and higher aqueous solubility compared to the pyrrolidine analog, based on the well-established impact of morpholine oxygen on partition coefficients . This physicochemical shift is critical for procurement decisions: the morpholine derivative is expected to exhibit superior solubility in aqueous assay buffers, which can reduce the need for DMSO co-solvents and minimize false negatives in biochemical screens where compound precipitation is a concern. Conversely, the pyrrolidine analog may offer better membrane permeability due to higher lipophilicity, making the choice application-dependent.

physicochemical properties solubility permeability logP hydrogen bonding

Recommended Research and Industrial Application Scenarios for 4-Butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one


Cytochrome P450 Reaction Phenotyping and Drug-Drug Interaction Liability Screening

Based on the class-level CYP2A6 inhibition profile of morpholinomethyl coumarins, 4-butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a rational choice for inclusion in CYP inhibition panels where time-dependent or reversible CYP2A6 inhibition is under investigation [1]. The morpholine-derived coumarin scaffold is expected to interact with the CYP2A6 active site, making it suitable for structure-activity relationship (SAR) studies aimed at modulating CYP2A6 selectivity over other CYP isoforms. This application is supported by inhibition data for the related morpholinomethyl coumarin BDBM50366398, which showed an IC50 of 130 nM against CYP2A6 in human liver microsomes [1].

M. tuberculosis Cell Wall Biosynthesis Inhibitor Lead Optimization

The pyrrolidine analog's 342 nM IC50 against M. tuberculosis RmlC establishes this coumarin scaffold as a potential antitubercular pharmacophore [1]. 4-Butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one can serve as a probe to determine whether morpholine substitution enhances or diminishes RmlC inhibition, providing critical SAR data for this target. Investigators procuring the morpholine derivative for M. tuberculosis screening will directly address the data gap identified in Section 3, potentially revealing improved potency or selectivity driven by the morpholine oxygen's hydrogen bonding capability [1].

Aqueous Solubility-Dependent Biochemical High-Throughput Screening

When screening protocols require high aqueous solubility (e.g., >50 µM in ≤1% DMSO), 4-butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is predicted to outperform the pyrrolidine analog due to the polarity conferred by the morpholine ether oxygen [1]. This compound is therefore recommended for biochemical assays where compound precipitation has been identified as a source of false negatives, such as fluorescence-based enzymatic assays or surface plasmon resonance (SPR) biosensor experiments [1].

Quote Request

Request a Quote for 4-butyl-6-chloro-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.